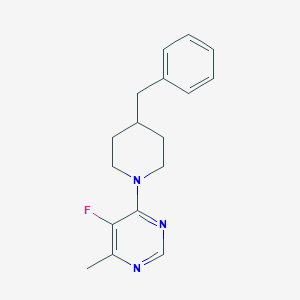![molecular formula C17H22N6S B12232239 4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12232239.png)
4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a cyclopenta[d]pyrimidine moiety. The presence of a methylsulfanyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves multiple steps. One common method includes the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions typically involve heating with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Substituted pyrimidines and piperazines with various functional groups.
Scientific Research Applications
4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, leading to the disruption of cellular signaling pathways . This inhibition can result in antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with similar structural features and biological properties.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are also known for their kinase inhibitory activities and potential therapeutic applications.
Uniqueness
4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C17H22N6S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C17H22N6S/c1-12-6-7-18-16(19-12)23-10-8-22(9-11-23)15-13-4-3-5-14(13)20-17(21-15)24-2/h6-7H,3-5,8-11H2,1-2H3 |
InChI Key |
PJOPCNPAQKJVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232161.png)

![N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12232193.png)
![4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12232196.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12232202.png)
![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232211.png)

![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12232215.png)
amino}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12232217.png)
![5-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidin-2-one](/img/structure/B12232227.png)
![2-Methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrazine](/img/structure/B12232236.png)

![2-cyclobutanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12232242.png)
![1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232243.png)
